(4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)(2-(methylthio)phenyl)methanone
Description
This compound features a piperidine core substituted with a furan-2-ylmethylthio-methyl group and a 2-(methylthio)phenyl methanone moiety. Such structures are often explored in medicinal chemistry for antimicrobial, anticancer, or central nervous system (CNS)-targeted applications due to their ability to modulate enzyme activity or receptor binding .
Properties
IUPAC Name |
[4-(furan-2-ylmethylsulfanylmethyl)piperidin-1-yl]-(2-methylsulfanylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2S2/c1-23-18-7-3-2-6-17(18)19(21)20-10-8-15(9-11-20)13-24-14-16-5-4-12-22-16/h2-7,12,15H,8-11,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKEUDPRBPHQPIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)N2CCC(CC2)CSCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)(2-(methylthio)phenyl)methanone is a complex organic molecule characterized by its unique structural features, including a piperidine ring, a furan moiety, and a methylthio-substituted phenyl group. This article explores the biological activity of this compound, focusing on its pharmacological potential and mechanisms of action based on existing research.
Structural Overview
The molecular formula of the compound is , with a molecular weight of approximately 352.5 g/mol. The structure includes:
- Piperidine ring : A six-membered ring containing one nitrogen atom.
- Furan moiety : A five-membered aromatic ring containing oxygen.
- Methylthio and phenyl groups : Contributing to the compound's lipophilicity and potential interactions with biological targets.
Anticancer Properties
Research indicates that compounds with similar structural motifs often exhibit significant anticancer activities. For instance, studies have shown that derivatives of piperidine and furan can induce apoptosis in cancer cell lines.
- Case Study : A related furan derivative demonstrated an IC50 value of 0.072 µM against MV4-11 cells, indicating potent inhibition of FLT3 kinase activity, which is crucial in certain leukemias . This suggests that the compound may also interact with similar pathways.
Antimicrobial Activity
The presence of the furan ring and sulfur in the compound is associated with antimicrobial properties. Compounds containing these features have been reported to inhibit bacterial growth effectively.
- Example : Furan derivatives have shown promising results against various bacterial strains, indicating a potential for developing new antimicrobial agents from this class of compounds.
The biological activity of this compound may be attributed to its ability to interact with specific biological targets:
- Receptor Binding : Molecular docking studies suggest that this compound can bind effectively to various receptors, potentially influencing signaling pathways involved in cell proliferation and apoptosis.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism, similar to other piperidine derivatives that have shown efficacy against kinases like FLT3 and CDK9 .
Comparative Analysis
To contextualize the biological activity of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Methyl-6-phenylethynylpyridine | Pyridine ring; neurological studies | Antagonist for mGluR5 receptors |
| Furfurylamine | Simple furan derivative | Exhibits antimicrobial properties |
| Thienopyridine derivatives | Contains sulfur; heterocyclic structure | Antiplatelet activity |
This table illustrates that while there are compounds with overlapping features, the specific combination in this compound may lead to unique therapeutic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperidine/Piperazine Cores
- Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (MK37, Compound 21) Structure: Piperazine linked to a thiophene ring and a trifluoromethylphenyl group. Key Differences: Replaces the furan and methylthio groups in the target compound with thiophene and trifluoromethylphenyl moieties. The trifluoromethyl group enhances lipophilicity and electron-withdrawing effects, while thiophene (sulfur-containing) may improve metabolic stability compared to furan .
- 2-(Thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)ethanone (MK47, Compound 22) Structure: Piperazine core with a thiophene-2-yl acetic acid-derived chain. Key Differences: The ethanone spacer introduces flexibility, contrasting with the rigid thioether linkage in the target compound. This may affect binding pocket interactions in biological targets .
- 1-(4-Phenylpiperidin-1-yl)-4-(thiophen-2-yl)butan-1-one (, Compound 9c) Structure: Piperidine linked to a thiophene via a butanone chain. Key Differences: The extended alkyl chain increases molecular weight (MW: ~439.5 g/mol) compared to the target compound’s compact structure. This could reduce blood-brain barrier permeability .
Heterocycle-Substituted Analogues
- 2-[[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone () Structure: Combines furan, oxadiazole, and piperidine moieties. Key Differences: The oxadiazole ring introduces additional hydrogen-bonding capacity, which may enhance target affinity compared to the target compound’s simpler thioether linkage .
- 4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (, Compound 5) Structure: Piperazine with a pyrazole-substituted butanone chain.
Substituent Effects on Activity
- Nitro vs. Methylthio Groups : highlights that nitro-substituted aryl groups enhance antimycobacterial activity in nitrofuryl derivatives. The target compound’s methylthio group, while less electron-withdrawing, may reduce toxicity compared to nitro groups .
- Furan vs. Thiophene : Thiophene’s sulfur atom provides greater stability against oxidative metabolism than furan, as seen in MK37’s design .
Physicochemical and Pharmacokinetic Properties
- logP Trends : The target compound’s logP (~3.2) suggests moderate lipophilicity, balancing membrane permeability and solubility. MK37’s higher logP (~3.8) may improve CNS penetration but increase metabolic clearance risk .
- Solubility : The oxadiazole analogue () has lower logP (~2.5), likely enhancing aqueous solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
